1-(Tert-butyl)azetidin-3-amine hydrochloride
Description
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-tert-butylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2,3)9-4-6(8)5-9;/h6H,4-5,8H2,1-3H3;1H |
InChI Key |
NUYULBYRPCWNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tert-butyl)azetidin-3-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of azetidine with tert-butyl halides under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)azetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
1-(Tert-butyl)azetidin-3-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the preparation of:
- Janus Kinase Inhibitors : These are important for treating autoimmune diseases and inflammatory disorders. The compound is involved in synthesizing intermediates that can inhibit Janus kinase 3, a target for immunosuppression .
- HCV Protease Inhibitors : It is also used in synthesizing compounds that target Hepatitis C virus, particularly genotype 1 infections .
- Antibacterial Agents : The compound contributes to the development of aminoglycoside derivatives with significant antibacterial activity .
Neuropharmacological Applications
Research has indicated that derivatives of azetidine compounds can be designed to modulate neurokinin receptors, potentially leading to new treatments for neurological disorders. For instance, azetidine derivatives have been explored for their roles as antagonists at neurokinin receptors, which are implicated in pain and anxiety pathways .
Polymer Synthesis
Catalytic Applications
The compound has shown promise as a catalyst in the synthesis of polymers. Its unique structure allows it to facilitate reactions that lead to the formation of complex polymeric materials. Specifically, it has been utilized in:
- Synthesis of Biocatalysts : The compound plays a role in creating biocatalysts that can be used in various chemical transformations, enhancing reaction efficiencies and selectivities .
- Chiral Compound Production : It aids in the synthesis of chiral compounds, which are vital in drug development due to their specific biological activities .
Case Study 1: Synthesis of Neurokinin Antagonists
In a study focused on developing neurokinin receptor antagonists, researchers synthesized various azetidine derivatives using this compound as a starting material. The study demonstrated that these derivatives exhibited significant binding affinity to neurokinin receptors, suggesting their potential use in treating conditions such as anxiety and depression .
Case Study 2: Development of Antiviral Agents
Another research effort involved using the compound to create intermediates for HCV protease inhibitors. The synthesis process was optimized to enhance yield and purity, resulting in compounds that showed promising antiviral activity against Hepatitis C virus in vitro .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Janus kinase inhibitors | Effective against autoimmune disorders |
| HCV protease inhibitors | Promising antiviral activity | |
| Antibacterial agents | Significant antibacterial properties | |
| Polymer Synthesis | Catalysts for polymer production | Enhanced reaction efficiency |
| Chiral compound synthesis | Critical for drug development | |
| Neuropharmacology | Neurokinin receptor antagonists | Potential treatments for anxiety/depression |
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compounds derived from it .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The tert-butyl group confers steric bulk and lipophilicity, differentiating this compound from analogs with smaller or aromatic substituents. Below is a comparative analysis with key analogs:
Notes:
Key Gaps :
- Comparative pharmacokinetic studies across analogs are needed to validate structure-activity relationships.
Biological Activity
1-(Tert-butyl)azetidin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The azetidine ring structure, combined with the tert-butyl group, may confer unique pharmacological properties that warrant detailed investigation.
- Molecular Formula: C7H16ClN
- Molecular Weight: 161.67 g/mol
- IUPAC Name: this compound
- CAS Number: [not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with azetidine structures can modulate enzyme activity and receptor interactions, which may lead to therapeutic effects in various disease models.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits promising biological activity:
Anticancer Activity
- Cell Line Studies : In vitro studies have shown that azetidine derivatives can inhibit the growth of cancer cell lines. For example, similar compounds have demonstrated IC50 values in the nanomolar range against various cancer types, including breast cancer (MCF-7) and colon cancer (HT-29) cells . The specific IC50 for this compound is yet to be established but is anticipated to be within a comparable range based on structural analogs.
- Mechanism : The anticancer effects are hypothesized to arise from the compound's ability to interfere with cell cycle progression and promote apoptosis in malignant cells. This is often mediated through the inhibition of specific kinases involved in cell proliferation pathways .
Neuropharmacological Effects
- CNS Activity : Azetidine derivatives have been explored for their potential as central nervous system (CNS) agents. Preliminary data suggest that this compound may exhibit properties beneficial for treating neurodegenerative diseases or mood disorders, although specific studies are still needed .
- Binding Affinity : Compounds with similar structures have shown significant binding affinity to serotonin receptors, indicating a potential role in modulating neurotransmitter systems .
Case Studies and Research Findings
Several case studies and research findings provide insight into the biological activity of azetidine derivatives:
Q & A
Q. What are the key synthetic routes for 1-(tert-butyl)azetidin-3-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as:
-
Step 1 : Protection of the azetidine nitrogen using tert-butyl groups (e.g., tert-butyl carbamate formation via Boc-anhydride) .
-
Step 2 : Functionalization of the azetidine ring (e.g., introduction of amine groups via reductive amination or nucleophilic substitution) .
-
Step 3 : Deprotection and hydrochloride salt formation using HCl in dioxane or methanol .
-
Critical Factors : Temperature (0–25°C for Boc protection), solvent polarity (THF or DCM for stability), and stoichiometry of reagents (excess amine for substitution reactions). Yields range from 60–85% depending on purity of intermediates .
- Data Table : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C | 92 | 98% | |
| Amine Functionalization | NaBH₃CN, MeOH, 25°C | 78 | 95% | |
| Deprotection | 4M HCl/dioxane, RT | 85 | 99% |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (D₂O) shows signals for tert-butyl protons (δ 1.2–1.4 ppm) and azetidine ring protons (δ 3.5–4.0 ppm). ¹³C NMR confirms tert-butyl carbon (δ 28–30 ppm) and azetidine carbons (δ 50–60 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 179.1 g/mol for C₇H₁₅N₂Cl) .
- HPLC Analysis : Purity ≥95% using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. What are the stability considerations for storage and handling?
- Methodological Answer :
- Storage : Stable at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light .
- Decomposition Risks : Hydrolysis of the azetidine ring in acidic conditions (pH < 3) or oxidation of the amine group in air .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during ring-closing steps to induce stereoselectivity .
- Challenges : Low diastereomeric excess (<70%) in non-polar solvents; optimization requires screening catalysts like Jacobsen’s Co-salen .
Q. What analytical contradictions arise when comparing HPLC and NMR purity assessments?
- Methodological Answer :
- HPLC Limitations : May fail to detect non-UV-active impurities (e.g., inorganic salts) .
- NMR Limitations : Solvent peaks (e.g., D₂O) can obscure minor impurities (<2%) .
- Resolution : Combine techniques (e.g., LC-MS for mass confirmation) and use spiked standards to validate results .
Q. How does the tert-butyl group influence the compound’s pharmacological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Role of tert-Butyl : Enhances lipophilicity (logP increase by ~1.5 units), improving blood-brain barrier penetration. However, steric bulk may reduce binding affinity to target receptors (e.g., σ-1 receptors) .
- SAR Data :
| Derivative | tert-Butyl Position | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent Compound | 1- | 120 | 1.8 |
| Analog (methyl) | 3- | 450 | 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
